molecular formula C19H15N3 B14738695 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile CAS No. 5467-86-7

1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile

Cat. No.: B14738695
CAS No.: 5467-86-7
M. Wt: 285.3 g/mol
InChI Key: FWCAZHXBGVHHGU-UHFFFAOYSA-N
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Description

1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile typically involves the condensation reaction between an aromatic aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2-hydroxy-1-naphthaldehyde and 3-trifluoromethylaniline can yield a similar Schiff base .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of solvents and catalysts is also carefully managed to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is unique due to its specific structural configuration and the presence of the dihydropyridine and carbonitrile groups

Properties

CAS No.

5467-86-7

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-(C,N-diphenylcarbonimidoyl)-2H-pyridine-2-carbonitrile

InChI

InChI=1S/C19H15N3/c20-15-18-13-7-8-14-22(18)19(16-9-3-1-4-10-16)21-17-11-5-2-6-12-17/h1-14,18H

InChI Key

FWCAZHXBGVHHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N3C=CC=CC3C#N

Origin of Product

United States

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